molecular formula C9H4BrClOS B1309579 5-Bromobenzo[b]thiophene-3-carbonyl chloride CAS No. 850374-99-1

5-Bromobenzo[b]thiophene-3-carbonyl chloride

Cat. No. B1309579
CAS RN: 850374-99-1
M. Wt: 275.55 g/mol
InChI Key: DNAFRKYZNZZCCO-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

5-Bromobenzo[b]thiophene-3-carbonyl chloride is a cream to brown to yellow to pale yellow crystalline powder . It is soluble in Toluene .

Scientific Research Applications

Pharmaceutical Research

5-Bromobenzo[b]thiophene-3-carbonyl chloride: is a compound of interest in pharmaceutical research due to its potential as a building block for various therapeutic agents. Its structure allows for the synthesis of benzo[b]thiophene derivatives, which are explored for their antifungal activities . The compound’s reactivity with different amines could lead to the development of novel drugs with improved efficacy and safety profiles.

Material Science

In the field of material science, 5-Bromobenzo[b]thiophene-3-carbonyl chloride serves as a precursor for the synthesis of organic semiconductors. These semiconductors are crucial for the development of organic light-emitting diodes (OLEDs) and other electronic materials . The bromine atom in the compound provides a reactive site for further functionalization, enhancing the versatility of the material’s applications.

Chemical Synthesis

This compound is extensively used in chemical synthesis, particularly in the formation of (benzo[b]thiophen-3-yl)trimethylstannane via a substitution reaction . This reaction is significant for creating stannane derivatives, which are valuable intermediates in the synthesis of more complex organic molecules.

Analytical Chemistry

In analytical chemistry, 5-Bromobenzo[b]thiophene-3-carbonyl chloride can be utilized as a standard or reference compound in various chromatographic and spectroscopic methods. Its well-defined structure and properties make it suitable for method development and calibration purposes.

Agriculture

While direct applications in agriculture are not widely reported, the chemical synthesis routes involving 5-Bromobenzo[b]thiophene-3-carbonyl chloride could lead to the development of new agrochemicals . These could include novel pesticides or herbicides with specific action mechanisms based on the thiophene moiety.

Environmental Applications

The environmental applications of 5-Bromobenzo[b]thiophene-3-carbonyl chloride are primarily related to its role in the synthesis of compounds that could be used in environmental remediation processes . For instance, its derivatives might be investigated for their ability to bind to pollutants or to act as sensors for environmental monitoring.

Safety And Hazards

5-Bromobenzo[b]thiophene-3-carbonyl chloride causes severe skin burns and eye damage. It may cause respiratory irritation . Contact with water liberates toxic gas .

properties

IUPAC Name

5-bromo-1-benzothiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClOS/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAFRKYZNZZCCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CS2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406908
Record name 5-bromobenzo[b]thiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromobenzo[b]thiophene-3-carbonyl chloride

CAS RN

850374-99-1
Record name 5-Bromobenzo[b]thiophene-3-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850374-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromobenzo[b]thiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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